molecular formula C16H10N2O4S B7874870 4-(9,11-dioxo-5-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-10-yl)benzoic acid

4-(9,11-dioxo-5-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-10-yl)benzoic acid

Cat. No.: B7874870
M. Wt: 326.3 g/mol
InChI Key: AJGBYKQXOQJQAW-UHFFFAOYSA-N
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Description

4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazine core, followed by the introduction of the benzoic acid moiety. Key steps may include cyclization reactions, oxidation, and functional group transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may be explored for its ability to modulate specific biological pathways, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

  • 4,8-dioxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine
  • 3-benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

What sets 4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(9,11-dioxo-5-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-10-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S/c19-14-8-17-11-5-6-23-13(11)7-12(17)15(20)18(14)10-3-1-9(2-4-10)16(21)22/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGBYKQXOQJQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C2=CC3=C(N21)C=CS3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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